molecular formula C16H21ClN4O2 B10987652 4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide

4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide

Cat. No.: B10987652
M. Wt: 336.81 g/mol
InChI Key: KPCGCQBYRZYNAG-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-N-[2-(CYCLOPROPYLAMINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a cyclopropylamino group, and a tetrahydropyrazinecarboxamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-N-[2-(CYCLOPROPYLAMINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.

    Cyclopropylamino Group Introduction:

    Tetrahydropyrazinecarboxamide Formation: The final step includes the formation of the tetrahydropyrazinecarboxamide moiety through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-N-[2-(CYCLOPROPYLAMINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(4-CHLOROPHENYL)-N-[2-(CYCLOPROPYLAMINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-N-[2-(CYCLOPROPYLAMINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-CHLOROPHENYL)-2-(CYCLOPROPYLAMINO)NICOTINONITRILE: This compound shares a similar chlorophenyl and cyclopropylamino structure but differs in the presence of a nicotinonitrile group.

    4-(4-CHLORO-PHENYL)-2-CYCLOPROPYLAMINO-4-OXO-BUTYRIC ACID: This compound has a similar chlorophenyl and cyclopropylamino structure but includes a butyric acid moiety.

Uniqueness

4-(4-CHLOROPHENYL)-N-[2-(CYCLOPROPYLAMINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is unique due to its tetrahydropyrazinecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research.

Properties

Molecular Formula

C16H21ClN4O2

Molecular Weight

336.81 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C16H21ClN4O2/c17-12-1-5-14(6-2-12)20-7-9-21(10-8-20)16(23)18-11-15(22)19-13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,18,23)(H,19,22)

InChI Key

KPCGCQBYRZYNAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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